molecular formula C13H16O2 B13337636 Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid

Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid

Cat. No.: B13337636
M. Wt: 204.26 g/mol
InChI Key: VHSRZZGSRVSFEK-UHFFFAOYSA-N
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Description

Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid is a chiral compound with a cyclobutane ring substituted with a phenethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Phenethyl Group Introduction: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethylene.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    (1r,3s)-3-phenylcyclobutane-1-carboxylic acid: Lacks the ethyl group in the phenethyl moiety.

    (1r,3s)-3-phenethylcyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring.

    (1r,3s)-3-phenethylcyclobutane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(2-phenylethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-11(9-12)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)

InChI Key

VHSRZZGSRVSFEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCC2=CC=CC=C2

Origin of Product

United States

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